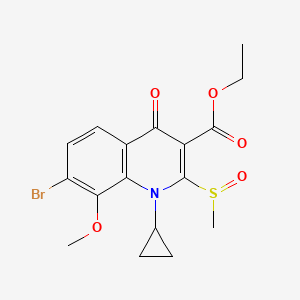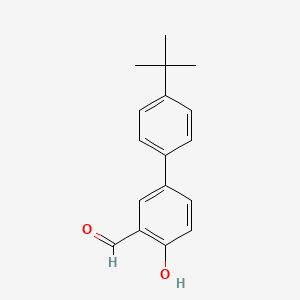
2-Formyl-4-(4-t-butylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-4-(4-t-butylphenyl)phenol, 95% (2F4TBP) is a synthetic phenol compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that can be used to study the biochemical and physiological effects of phenolic compounds.
Mécanisme D'action
The mechanism of action of 2-Formyl-4-(4-t-butylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-Formyl-4-(4-t-butylphenyl)phenol, 95% binds to the active site of cytochrome P450 enzymes, NADPH oxidase, and nitric oxide synthase, thus inhibiting their activity. It is also believed that 2-Formyl-4-(4-t-butylphenyl)phenol, 95% has antioxidant activity and can inhibit the growth of cancer cells by inducing cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-4-(4-t-butylphenyl)phenol, 95% have been studied in a variety of cell and animal models. In vitro studies have shown that 2-Formyl-4-(4-t-butylphenyl)phenol, 95% can inhibit the activity of cytochrome P450 enzymes, NADPH oxidase, and nitric oxide synthase. In vivo studies have shown that 2-Formyl-4-(4-t-butylphenyl)phenol, 95% can inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Formyl-4-(4-t-butylphenyl)phenol, 95% in laboratory experiments is its availability and relatively low cost. It is also easy to synthesize and can be used in a variety of biological and chemical experiments. The main limitation of using 2-Formyl-4-(4-t-butylphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-Formyl-4-(4-t-butylphenyl)phenol, 95% in scientific research. For example, further research could be conducted to better understand the mechanism of action of 2-Formyl-4-(4-t-butylphenyl)phenol, 95% and its potential therapeutic applications. Additionally, further research could be conducted to elucidate the biochemical and physiological effects of 2-Formyl-4-(4-t-butylphenyl)phenol, 95% in various animal models. Additionally, further research could be conducted to explore the potential of 2-Formyl-4-(4-t-butylphenyl)phenol, 95% as an antioxidant and its potential to inhibit the growth of cancer cells. Finally, further research could be conducted to explore the potential of 2-Formyl-4-(4-t-butylphenyl)phenol, 95% to be used in combination with other therapeutic agents.
Méthodes De Synthèse
2-Formyl-4-(4-t-butylphenyl)phenol, 95% is synthesized from 4-t-butylphenol (4TBP) and paraformaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H2SO4). The reaction is carried out at temperatures between 40-60°C and the reaction time is typically two hours. The product is then separated from the reaction mixture by solvent extraction or column chromatography.
Applications De Recherche Scientifique
2-Formyl-4-(4-t-butylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the biochemical and physiological effects of phenolic compounds. It has been used in studies on the inhibition of cytochrome P450 enzymes, inhibition of NADPH oxidase, and inhibition of nitric oxide synthase. It has also been used in studies on the antioxidant activity of phenolic compounds and the inhibitory effect of phenolic compounds on the growth of cancer cells.
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-7-4-12(5-8-15)13-6-9-16(19)14(10-13)11-18/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKLXIKQOHIZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582659 |
Source


|
| Record name | 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893738-06-2 |
Source


|
| Record name | 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



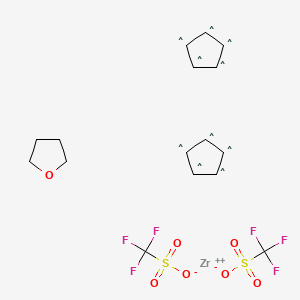

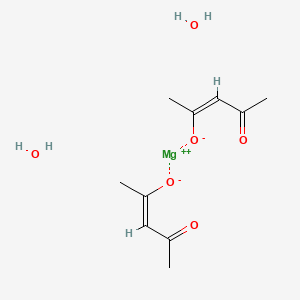
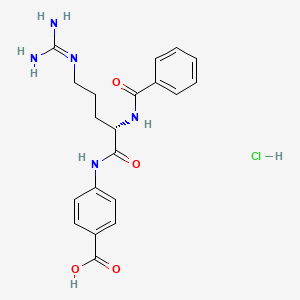
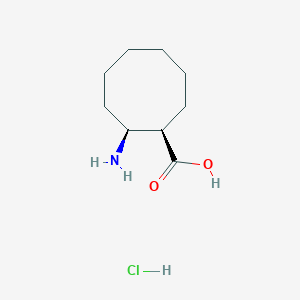
![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)
![Calix[8]hydroquinone](/img/structure/B6289080.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)


